molecular formula C20H12Cl4N2O3 B14167857 4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide CAS No. 25828-67-5

4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide

Cat. No.: B14167857
CAS No.: 25828-67-5
M. Wt: 470.1 g/mol
InChI Key: PDRLNGWSWRZTKS-UHFFFAOYSA-N
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Description

4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isophthalic acid derivatives followed by the introduction of hydroxyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less oxidized products.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Scientific Research Applications

4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide can be compared with other chlorinated and hydroxylated aromatic compounds:

    4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms and the presence of a biphenyl core.

    4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure, leading to different reactivity and applications.

    4-Hydroxy-2-pyrones: Known for their bioactivity, these compounds have a pyrone ring instead of an isophthalanilide structure.

Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide in scientific research and industrial applications.

Properties

CAS No.

25828-67-5

Molecular Formula

C20H12Cl4N2O3

Molecular Weight

470.1 g/mol

IUPAC Name

1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12Cl4N2O3/c21-11-2-4-16(14(23)8-11)25-19(28)10-1-6-18(27)13(7-10)20(29)26-17-5-3-12(22)9-15(17)24/h1-9,27H,(H,25,28)(H,26,29)

InChI Key

PDRLNGWSWRZTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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